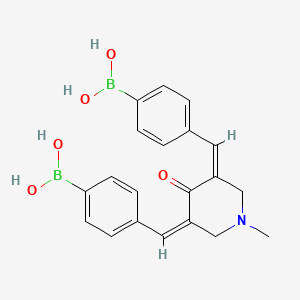
(2R,4R)-2,4-dimethylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4R)-2,4-Dimethylazetidine is a chiral azetidine derivative characterized by the presence of two methyl groups at the 2 and 4 positions of the azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-2,4-dimethylazetidine can be achieved through several methods. One common approach involves the use of chiral auxiliaries or catalysts to induce the desired stereochemistry. For example, the resolution of racemic mixtures using chiral acids or bases can yield the desired enantiomer. Additionally, asymmetric hydrogenation of suitable precursors using chiral catalysts has been reported as an efficient method for obtaining this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and enantiomeric purity, ensuring the compound meets the stringent requirements for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions: (2R,4R)-2,4-Dimethylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different azetidine derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the nitrogen or carbon atoms of the azetidine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts is often employed.
Substitution: Nucleophiles such as alkyl halides or amines are used under basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidinones, while substitution reactions can introduce various functional groups, leading to a wide range of azetidine derivatives .
Aplicaciones Científicas De Investigación
(2R,4R)-2,4-Dimethylazetidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: this compound derivatives have shown potential as pharmaceutical agents, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of (2R,4R)-2,4-dimethylazetidine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can act as an agonist or antagonist of certain receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present on the azetidine ring .
Comparación Con Compuestos Similares
(2R,4R)-2,4-Dimethylpyrrolidine: A five-membered ring analog with similar stereochemistry.
(2R,4R)-2,4-Dimethylpiperidine: A six-membered ring analog with similar stereochemistry.
(2R,4R)-2,4-Dimethylazetidinone: An oxidized derivative of (2R,4R)-2,4-dimethylazetidine .
Uniqueness: this compound is unique due to its four-membered ring structure, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel compounds with specific biological activities and chemical reactivity .
Propiedades
IUPAC Name |
(2R,4R)-2,4-dimethylazetidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N/c1-4-3-5(2)6-4/h4-6H,3H2,1-2H3/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIDADKMTAZBST-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H](N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B8118485.png)

![6-Methyl-6-azabicyclo[3.1.1]heptan-3-amine](/img/structure/B8118500.png)

![2-Benzyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B8118528.png)
![1-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-chlorophenyl)((R)-3-hydroxypyrrolidin-1-yl)methyl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B8118533.png)
![Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B8118538.png)
![tert-Butyl N-[5-(aminomethyl)norpinan-1-yl]carbamate](/img/structure/B8118544.png)
![tert-Butyl (5-(aminomethyl)bicyclo[3.2.1]octan-1-yl)carbamate](/img/structure/B8118552.png)
![Tert-butyl ((5-(aminomethyl)bicyclo[3.2.1]octan-1-yl)methyl)carbamate](/img/structure/B8118565.png)
![2-Phenyl-1,2,3,5,6,7-hexahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride](/img/structure/B8118575.png)


![[(4R)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B8118594.png)
